molecular formula C9H7BrCl2N2S B2367232 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide CAS No. 136382-06-4

4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide

Cat. No.: B2367232
CAS No.: 136382-06-4
M. Wt: 326.03
InChI Key: KPPOELIZRLLPGI-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. Attached to this ring is a 3,4-dichlorophenyl group, which is a type of aromatic ring with two chlorine substituents .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3,4-dichlorophenyl group would likely contribute to the overall polarity of the molecule, while the thiazole ring could potentially participate in aromatic stacking interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence of the thiazole ring and the 3,4-dichlorophenyl group .

Scientific Research Applications

  • Heterocyclic Compound Synthesis : Compounds similar to 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide have been used in the synthesis of various heterocyclic compounds. For instance, a study details the synthesis of new dicarboxylic acid derivatives of thiadiazines, benzopiperizines, thiazines, thiazoles, oxazoles, and imidazoles, highlighting their potential as antifungal and antibacterial drugs (Dabholkar & Parab, 2011).

  • Antimicrobial Activity : Related thiazole derivatives have shown significant antimicrobial properties. For example, a study synthesizing sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide demonstrated antimicrobial activity against various bacteria and fungi (Badiger et al., 2013).

  • Corrosion Inhibition : Thiazole derivatives, similar to the compound , have been evaluated as corrosion inhibitors. A study investigated the effect of certain thiazole derivatives on the corrosion of oil-well tubular steel in hydrochloric acid solution, finding them effective in this application (Yadav et al., 2015).

  • Structural Characterization and Physical Properties : Research has been conducted on structurally similar compounds for their physical and structural properties. For instance, the synthesis, crystal structure, and physical parameter studies of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine provided valuable insights into the molecular structure and properties of such compounds (GayathriB. et al., 2019).

  • Potential Antihypertensive Activity : Some thiazole derivatives have been explored for their potential antihypertensive activity. A study on 2-amino-4-(3,4-dichlorophenyl)-2-imidazoline hydrobromide, a compound structurally related to this compound, investigated its effects on blood pressure in hypertensive rats (Perhach & Gomoll, 1975).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a biologically active compound, its mechanism of action would depend on its specific biological target .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S.BrH/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPOELIZRLLPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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